N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-phenylacetamide
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Overview
Description
N-[5-(4-Chlorophenyl)-7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl]-2-Phenylacetamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Chlorophenyl)-7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl]-2-Phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of halogenating agents such as chlorinating and fluorinating reagents under controlled conditions.
Attachment of the Phenylacetamide Group: The final step involves the coupling of the phenylacetamide group to the triazolopyrimidine core. This is usually achieved through amide bond formation using coupling reagents like carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Chlorophenyl)-7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl]-2-Phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[5-(4-Chlorophenyl)-7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl]-2-Phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[5-(4-Chlorophenyl)-7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl]-2-Phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share the chlorophenyl group and have been studied for their antiviral activity.
Indole Derivatives: Indole-based compounds exhibit diverse biological activities and share some structural similarities with triazolopyrimidines.
N-(4-Nitrophenyl)-5-Phenyl-[1,2,4]Triazolo[1,5-c]-Quinazolin-2-Amine: This compound has a similar triazolo core and has shown potent activity against various bacterial strains.
Uniqueness
N-[5-(4-Chlorophenyl)-7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl]-2-Phenylacetamide is unique due to its specific combination of chlorophenyl, fluorophenyl, and phenylacetamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H19ClFN5O |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C25H19ClFN5O/c26-19-10-6-17(7-11-19)21-15-22(18-8-12-20(27)13-9-18)32-25(28-21)30-24(31-32)29-23(33)14-16-4-2-1-3-5-16/h1-13,15,22H,14H2,(H2,28,29,30,31,33) |
InChI Key |
UOTWIGWBTZBZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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